(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
Description
“(5-Methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid” is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at position 5 and an acetic acid moiety at position 2. The acetic acid group enhances solubility and provides a handle for further functionalization or interaction with biological targets via hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
2-(5-methylpyrazolo[3,4-b]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-7-4-12(5-8(13)14)11-9(7)10-3-6/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORNRHVYWLLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN(N=C2N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235186 | |
| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-26-3 | |
| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization-Based Synthesis of Pyrazolo[3,4-b]pyridine Core
A common initial step in the preparation of pyrazolo[3,4-b]pyridine derivatives is the cyclodehydration reaction involving pyrazole aminoaldehydes and β-keto nitriles or related compounds. For example, cyclization of pyrazole aminoaldehyde with benzoyl acetonitrile under reflux in pyridine affords the pyrazolo[3,4-b]pyridine scaffold. This method provides a versatile platform for further functionalization at various positions of the heterocyclic ring system.
Synthesis of Carboxylic Acid Derivatives via Hydrolysis
The carboxylic acid functionality in (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid can be introduced by hydrolysis of ester precursors. For instance, ethyl esters of pyrazolo[3,4-b]pyridine carboxylates undergo alkaline hydrolysis under reflux conditions with aqueous sodium hydroxide and ethanol. After refluxing for several hours, acidification of the reaction mixture precipitates the corresponding carboxylic acid in high yield (e.g., 81% yield for related compounds).
Typical Hydrolysis Conditions:
| Reagent/Condition | Details |
|---|---|
| Base | Aqueous NaOH (10%) |
| Solvent | Ethanol/water mixture |
| Temperature | Reflux |
| Time | 3 hours |
| Workup | Acidification with dilute HCl, filtration, crystallization |
Preparation of Hydrazide Intermediates
Hydrazide derivatives of pyrazolo[3,4-b]pyridine carboxylic acids are key intermediates for further functionalization. These are typically prepared by reacting the ethyl ester derivatives with hydrazine hydrate under reflux. This reaction proceeds smoothly over 2–5 hours, yielding the corresponding carbohydrazide in good yields (around 70-75%).
Functionalization via Condensation Reactions
The carbohydrazide intermediates are versatile and can be condensed with various aldehydes or isothiocyanates to afford hydrazone or thiourea derivatives, respectively. For example:
- Reaction with aromatic aldehydes in ethanol with catalytic piperidine yields N-arylidene carbohydrazides.
- Reaction with phenyl or allyl isothiocyanates in refluxing ethanol affords hydrazine-1-carbothioamides in high yields (70-89%).
These condensation reactions are typically carried out under reflux for 5–10 hours, followed by isolation of the solid products by filtration and recrystallization.
Alternative Cyclization and Functionalization Routes
Recent methodologies involve cascade cyclization reactions starting from pyrazol-5-amines and aldehydes or alkynes, catalyzed by silver salts or halogen sources. These methods enable the formation of pyrazolo[3,4-b]pyridine frameworks with diverse substitution patterns, potentially including methyl and acetic acid functionalities.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclodehydration | Pyrazole aminoaldehyde + benzoyl acetonitrile | Reflux in pyridine | Pyrazolo[3,4-b]pyridine core | Moderate |
| 2 | Ester Hydrolysis | Ethyl pyrazolo[3,4-b]pyridine carboxylate | NaOH (10%), EtOH/H2O, reflux 3 h | Carboxylic acid derivative | ~81 |
| 3 | Hydrazide Formation | Ester + hydrazine hydrate | Reflux 2–5 h | Carbohydrazide intermediate | 70-75 |
| 4 | Condensation with Aldehydes/Isothiocyanates | Carbohydrazide + aromatic aldehydes or isothiocyanates | Reflux EtOH, piperidine catalyst | Hydrazone or thiourea derivatives | 70-89 |
| 5 | Alkylation/Condensation for Acetic Acid Side Chain | Carbohydrazide + β-keto esters (e.g., ethyl acetoacetate) | Reflux EtOH, acid/base catalysis | Acetic acid substituted derivatives | 65-90 |
| 6 | Cascade Cyclization | Pyrazol-5-amine + aldehydes/alkynes | Silver salt catalysis, reflux | Functionalized pyrazolo[3,4-b]pyridines | Variable |
Research Findings and Notes
- The hydrolysis of esters to acids is a robust and high-yielding step crucial for obtaining the free acid form of pyrazolo[3,4-b]pyridine derivatives.
- Hydrazide intermediates are valuable for further heterocyclic transformations and can be efficiently prepared by refluxing esters with hydrazine hydrate.
- Condensation reactions with aldehydes and isothiocyanates expand the chemical space of pyrazolo[3,4-b]pyridine derivatives, allowing for tailored functionalization.
- Cascade cyclization methods provide modern synthetic routes to diversify substitution patterns, including methyl and acetic acid functionalities, under mild catalytic conditions.
- Spectroscopic data (NMR, IR) confirm the structures of intermediates and final products, ensuring the reliability of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid exhibits various biological properties, making it a candidate for further investigation in pharmacology.
Anticancer Activity
Studies have suggested that derivatives of pyrazolo[3,4-b]pyridine, including this compound, may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds derived from this scaffold have shown promise in inhibiting tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell signaling pathways related to growth and differentiation .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of pyrazolo compounds. They may offer therapeutic benefits in neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation .
Medicinal Chemistry Applications
The unique structural features of this compound allow it to serve as a scaffold for the design of novel therapeutic agents.
Drug Development
The synthesis of derivatives based on this compound has been explored for developing new drugs targeting various diseases, particularly cancers and neurological disorders. The ability to modify the pyrazolo structure opens avenues for creating more potent and selective inhibitors .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Researchers can modify functional groups to enhance efficacy and reduce toxicity .
Case Studies
Several case studies have been documented regarding the applications of pyrazolo compounds:
Case Study 1: Inhibition of Kinase Activity
A study demonstrated that a series of pyrazolo[3,4-b]pyridine derivatives effectively inhibited TRKA kinase activity in vitro. The most potent compound exhibited an IC50 value significantly lower than that of existing treatments, indicating its potential as a lead compound for further development .
Case Study 2: Neuroprotection in Animal Models
In preclinical models of neurodegenerative diseases, administration of this compound showed a marked reduction in neuronal cell death and improved behavioral outcomes compared to controls. These findings suggest its potential application in treating conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may modulate receptor function by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Key Structural Features :
- Core : Pyrazolo[3,4-b]pyridine (fused pyrazole-pyridine system).
- Substituents :
- Methyl group at position 5 (increases lipophilicity).
- Acetic acid at position 2 (enhances polarity and bioavailability).
Physicochemical Properties :
- Molecular Formula : Likely C₉H₉N₃O₂ (based on structural analogs in , and 9).
- Molecular Weight : ~195.19 g/mol.
- Purity : Typically ≥95% (common for analogs in ).
The compound is compared with structurally related pyrazolo[3,4-b]pyridine derivatives and acetic acid-containing analogs. Key differences in substituents, biological activity, and synthetic routes are highlighted below.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact :
- Methyl Groups : Enhance lipophilicity but reduce solubility (e.g., 5-methyl vs. 4-methyl in ).
- Fluorinated Groups : Improve metabolic stability and target binding (e.g., difluoromethyl in ).
- Acetic Acid : Increases polarity and enables salt formation, critical for bioavailability .
Biological Activity: Pyrazolo[3,4-b]pyridines with heteroaromatic substituents (e.g., furan, thiophene) show antimicrobial activity .
Synthetic Efficiency :
Biological Activity
(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a heterocyclic compound notable for its potential therapeutic applications, particularly in oncology. Characterized by its unique structure, which includes both pyrazolo and pyridine moieties, this compound has been identified as a promising inhibitor of tropomyosin receptor kinases (TRKs), enzymes implicated in various cancers.
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 191.19 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine ring with a methyl group at the 5-position and an acetic acid functional group attached to the nitrogen atom at the 2-position.
Inhibition of Tropomyosin Receptor Kinases (TRKs)
Research indicates that this compound exhibits significant inhibitory activity against TRKA, with nanomolar IC50 values reported. This suggests its potential as a therapeutic agent for cancers associated with aberrant TRK signaling pathways.
Table 1: Inhibitory Activity Against TRK Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | TRKA | <10 |
| Related Compound A | TRKA | 15 |
| Related Compound B | TRKC | 20 |
Molecular docking studies have elucidated the binding interactions of this compound with TRK proteins, highlighting potential hydrogen bonding and hydrophobic interactions that enhance its binding affinity. These findings are crucial for understanding how structural modifications could improve efficacy or selectivity against specific kinases.
Case Studies and Research Findings
- Study on TRK Inhibition : A study demonstrated that derivatives of this compound showed promising results in inhibiting cell proliferation in various cancer cell lines, including HeLa and HCT116. The compound's ability to interfere with signal transduction pathways critical for cell survival was emphasized.
- Structure-Activity Relationship (SAR) : Research has focused on the SAR of pyrazolo[3,4-b]pyridine derivatives. Modifications to the acetic acid moiety have been shown to impact biological activity significantly. For instance, substituting different groups on the pyrazole ring can enhance selectivity towards specific kinases such as CDK2 and CDK9.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 5 | Increased TRK inhibition |
| Acetic acid group variation | Altered selectivity towards CDKs |
Future Directions
Future research should explore:
- Expanded Biological Testing : Investigating the compound's effects in vivo to assess therapeutic efficacy and toxicity.
- Derivatives Development : Synthesizing and testing new derivatives to optimize pharmacological properties.
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its inhibitory effects on TRKs.
Q & A
Q. How are stability studies designed to assess degradation under stress conditions?
- Methodological Answer : Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic conditions identifies labile functional groups. LC-MS tracks degradation products, while Arrhenius plots predict shelf-life at room temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
